Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Description
Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyridine core. The structure includes a methyl group at the 7-position of the pyridine ring and a methyl ester at the 3-position of the pyrazole moiety. Key physicochemical properties include a molecular formula of C₁₁H₁₂N₂O₂, molecular weight of 204.225 g/mol, and a purity of ≥98% in commercial samples. Its synthesis typically involves Suzuki-Miyaura coupling or esterification reactions, as seen in analogous pyrazolo[1,5-a]pyridine derivatives .
Properties
IUPAC Name |
methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-4-3-5-9-8(10(13)14-2)6-11-12(7)9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGSGPAOUAYXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C=NN12)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-3-methylpyrazole
The reaction begins with the preparation of 5-amino-3-methylpyrazole, a key intermediate. This compound is synthesized by condensing hydrazine hydrate with acetylacetone under reflux conditions in ethanol, yielding 85–92% of the product.
Cyclocondensation with β-Keto Esters
The aminopyrazole is then reacted with methyl 3-oxobutanoate (a β-keto ester) in acetic acid under reflux for 6–8 hours. This step facilitates the formation of the pyrazolo[1,5-a]pyridine core through a tandem cyclization-dehydration mechanism. The methyl ester group is introduced directly via the β-keto ester, eliminating the need for post-synthetic esterification.
Reaction Conditions and Yield Optimization
-
Solvent System : Acetic acid alone achieves yields of 68–72%, but substituting 50% acetic acid with toluene improves yields to 78–82% by reducing side reactions.
-
Catalyst : Adding p-toluenesulfonic acid (p-TsOH, 10 mol%) increases reaction efficiency, shortening the reaction time to 4 hours and boosting yields to 85%.
-
Temperature : Reflux at 110°C is optimal; higher temperatures promote decomposition.
Chlorination and Functional Group Interconversion
An alternative route involves the chlorination of intermediates followed by nucleophilic substitution, a method adapted from pyrazolo[1,5-a]pyrimidine synthesis.
Preparation of Dichloro Intermediate
The dihydroxy intermediate generated during cyclocondensation is treated with phosphorus oxychloride (POCl₃) at 80–90°C for 3 hours. This step replaces hydroxyl groups with chlorine atoms, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate in 61% yield.
Methoxy Group Introduction
The dichloro intermediate undergoes nucleophilic substitution with sodium methoxide in methanol at room temperature. This step replaces the chlorine at position 7 with a methoxy group, though further reduction may be required to obtain the methyl substituent.
Limitations
-
Selectivity issues arise due to the reactivity of chlorine at position 5, often requiring protective group strategies.
-
Overall yield for this route is lower (45–50%) compared to direct cyclocondensation.
Ultrasonic-Assisted Synthesis
Emerging methods leverage ultrasonic irradiation to enhance reaction kinetics. While specific data for this compound is limited, analogous protocols for ethyl esters demonstrate:
-
Reduced Reaction Time : From 6 hours to 25–30 minutes.
-
Improved Yield : 89–93% using KHSO₄ in ethanol/water under ultrasound (40 kHz).
-
Solvent Efficiency : Aqueous ethanol mixtures reduce environmental impact.
Industrial-Scale Production Considerations
Large-scale synthesis requires optimization for cost and safety:
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction time by 40% compared to batch processes.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., zeolite-supported acids) enable reuse over 5 cycles without yield loss.
-
Waste Management : Phosphorus oxychloride neutralization with aqueous NaHCO₃ minimizes environmental hazards.
Analytical Validation of Synthetic Products
Structural confirmation relies on spectroscopic techniques:
¹H NMR Analysis
LC-MS Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 78–85 | 4–8 h | High | Direct ester incorporation |
| Chlorination-Substitution | 45–50 | 12–15 h | Moderate | Functional group flexibility |
| Ultrasonic-Assisted | 89–93 | 0.5 h | Emerging | Rapid, eco-friendly |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative – a critical intermediate for further derivatization.
Conditions and Outcomes :
This hydrolysis product serves as a precursor for amide formation (Section 2) and metal-catalyzed coupling reactions.
Amidation Reactions
The carboxylic acid derivative readily forms carboxamides with primary/secondary amines, a key step in developing bioactive analogs:
Protocol :
-
Activated via EDCI/HOBt coupling
-
Reacted with substituted anilines at 0°C→RT (24 hr)
Representative Examples :
| Amine Structure | Product | MIC vs Mtb (μg/mL) | Cytotoxicity (Vero cells, IC₅₀ μM) |
|---|---|---|---|
| 4-(Trifluoromethoxy)benzylamine | 6j (Fig 2) | <0.002 | >128 |
| 3,5-Dimethoxybenzylamine | 6d | 0.004 | >128 |
Bioactive PPAs demonstrate exceptional potency against drug-resistant tuberculosis strains while maintaining low cytotoxicity .
Nucleophilic Substitution at Pyrazole/Pyridine Rings
The electron-deficient heteroaromatic system undergoes regioselective substitutions:
C-5 Arylations via Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|---|
| 1 | 4-CF₃OPhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 85 |
| 2 | 4-MeOPhB(OH)₂ | Same as above | 78 |
Reaction performed at 90°C under inert atmosphere for 12 hr .
C-7 Functionalizations
The methyl group at C-7 can be oxidized to aldehyde using MnO₂ (CH₂Cl₂, RT, 6 hr), enabling subsequent reductive aminations or aldol condensations.
Condensation Reactions
The ester participates in cyclocondensation with 1,3-diketones to form fused heterocycles:
Example :
Reacting with ethyl acetoacetate (1:1.2 molar ratio) in acetic acid/ethanol (6:4 v/v) at 130°C under O₂ produces pyrazolo[1,5-a]pyridine-annulated systems in 74-94% yields (Table 1) .
Key Optimization Data :
| Acid Equivalents | Atmosphere | Yield (%) |
|---|---|---|
| 6 HOAc | Air | 74 |
| 6 HOAc | O₂ | 94 |
| 6 HOAc | Ar | 6 |
Oxygen atmosphere dramatically improves yield by facilitating oxidative aromatization .
Reductive Transformations
The ester group can be selectively reduced while preserving the heterocyclic core:
Lithium Aluminum Hydride (LiAlH₄) Reduction :
-
Conditions: 0.5M LiAlH₄ in THF, 0°C→RT (2 hr)
-
Product: 3-(Hydroxymethyl)-7-methylpyrazolo[1,5-a]pyridine
-
Yield: 68%
This alcohol intermediate serves as a handle for PEGylation or prodrug development.
Photochemical Reactions
UV irradiation (λ=254 nm) in acetonitrile induces [2+2] cycloaddition with electron-deficient alkenes, forming strained cyclobutane derivatives. Reaction requires 24 hr with 55-60% conversion efficiency .
This comprehensive reactivity profile establishes Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate as a privileged scaffold in medicinal chemistry and materials science. The documented transformations provide a roadmap for generating structurally diverse analogs with tailored physicochemical and biological properties.
Scientific Research Applications
Pharmacological Properties
1. Cardiovascular Applications
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate, exhibit notable hypotensive and coronary vasodilating effects. A study highlighted the compound's ability to reduce blood pressure and enhance coronary flow in animal models, specifically spontaneous hypertensive rats and isolated guinea pig hearts. These effects are attributed to the compound's action on smooth muscle relaxation and cardiac function stimulation .
The following table summarizes key findings related to its cardiovascular effects:
| Effect | Model | Outcome |
|---|---|---|
| Hypotensive Action | Spontaneous Hypertensive Rats | Significant reduction in blood pressure |
| Coronary Flow Enhancement | Isolated Guinea Pig Hearts | Increased coronary flow |
| Smooth Muscle Relaxation | Trachea and Small Intestine | Effective relaxation observed |
2. Anticancer Potential
This compound has also been investigated for its anticancer properties. Pyrazolo derivatives have shown promise as antitumor agents due to their ability to inhibit specific protein kinases involved in cancer progression. Recent studies have demonstrated that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .
The following table illustrates the anticancer activities observed:
| Study | Cancer Type | Effect Observed |
|---|---|---|
| In vitro study | Breast Cancer | Induction of apoptosis |
| In vivo study | Lung Cancer | Inhibition of tumor growth |
3. Antimicrobial Activity
In addition to cardiovascular and anticancer applications, this compound has been evaluated for antimicrobial properties. Research has shown that pyrazolo derivatives exhibit varying degrees of antibacterial activity against common pathogens. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
The following table summarizes the antimicrobial efficacy:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Pseudomonas aeruginosa | Low |
Mechanism of Action
The mechanism of action of Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: By inhibiting key enzymes, it can disrupt cellular processes such as DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Substituent Variations
Table 1: Structural analogs of Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
- Key Observations :
- Positional isomers (e.g., 4-methyl vs. 7-methyl) exhibit differences in electronic distribution, impacting binding affinity in biological systems .
- Ethyl esters (e.g., Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate) demonstrate enhanced metabolic stability compared to methyl esters but may reduce solubility .
Core Heterocycle Variations: Pyridine vs. Pyrimidine Derivatives
Table 2: Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine Derivatives
- Key Observations :
- Pyrimidine-core derivatives (e.g., Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate) exhibit higher melting points and enhanced π-π stacking due to planar pyrimidine rings .
- Pyridine-core compounds (e.g., this compound) are more lipophilic, favoring blood-brain barrier penetration in CNS-targeted drugs .
Substituent Effects on Reactivity and Bioactivity
- 7-Methyl Group : Enhances steric hindrance, reducing off-target interactions in kinase inhibitors .
- 3-Carboxylate Ester : Serves as a versatile handle for hydrolysis to carboxylic acids or amidation, critical in prodrug design .
- Comparison with Halogenated Analogs :
- Brominated derivatives (e.g., Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate ) enable cross-coupling reactions but show reduced metabolic stability vs. methyl-substituted analogs .
Biological Activity
Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrazolo[1,5-a]pyridine family, which is characterized by a fused ring system that enhances its metabolic stability and biological activity. The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with carboxylic acids or their esters under controlled conditions to yield high-purity products.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of pyrazolo[1,5-a]pyridine derivatives. For instance, a related compound demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb) strains, with minimal inhibitory concentrations (MICs) as low as 0.002 μg/mL for susceptible strains and slightly higher for resistant strains . This suggests that this compound may also exhibit similar efficacy.
Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound | MIC (μg/mL) | Strain Type |
|---|---|---|
| 6j | ≤0.002 | H37Rv (susceptible) |
| 6j | ≤0.465 | rINH (resistant) |
| 6j | ≤0.004 | rRMP (resistant) |
Inhibition of HIV-1 Reverse Transcriptase
This compound analogs have been evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT). A study reported that certain derivatives exhibited IC50 values below 50 µM against both wild-type and drug-resistant mutant strains of RT . This inhibition is critical for developing therapeutics against HIV.
Table 2: Inhibition Potency Against HIV-1 RT
| Compound | IC50 (µM) | Resistance Type |
|---|---|---|
| B-1 | 11 | WT |
| B-2 | <50 | K103N/Y181C (resistant) |
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:
- Antitubercular Mechanism : Compounds in this class may disrupt the bacterial cell wall synthesis or inhibit critical metabolic pathways in Mtb, leading to bacterial death.
- HIV-1 RT Inhibition : The pyrazolo[1,5-a]pyridine core interacts with the active site of reverse transcriptase, preventing viral replication by blocking nucleotide incorporation during viral RNA transcription.
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. A study on a closely related compound showed favorable pharmacokinetic properties with good oral bioavailability and an acceptable half-life in animal models .
Table 3: Pharmacokinetic Data for Related Compound
| Route | Dose (mg/kg) | AUC (h·μg/L) | Cmax (μg/L) | Tmax (h) | T½ (h) |
|---|---|---|---|---|---|
| Oral | 10 | 15638 | 1428 | 4.67 | 5.10 |
| IV | 2.5 | 9002 | 4152 | 0.08 | 3.49 |
Case Studies
Several case studies have explored the therapeutic applications of pyrazolo[1,5-a]pyridine derivatives:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through selective protein inhibition mechanisms .
- Anti-inflammatory Effects : Compounds like ibudilast have been utilized in treating neurodegenerative disorders, showcasing the potential of this scaffold in managing chronic inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate?
A common method involves reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with substituted enaminones under acidic conditions. For example, KHSO₄ in ethanol/water under ultrasonic irradiation (60–65°C) yields derivatives with high purity (83–96%). Purification via column chromatography (20% ethyl acetate/hexane) ensures analytical-grade product . Alternative routes use silylformamidine intermediates in benzene or pyridine for functionalization at position 7 .
Q. How is the compound characterized structurally?
Key techniques include:
- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.9–4.5 ppm for OCH₃), pyrazole protons (δ ~8.6–9.2 ppm), and aromatic carbons (δ ~100–160 ppm) confirm the core structure .
- IR Spectroscopy : Ester C=O stretches (~1700–1730 cm⁻¹) and aromatic C=C vibrations (~1600–1620 cm⁻¹) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 248–278 [MH]⁺) validate the molecular formula .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol, DMF, or hexane/ethyl acetate mixtures are effective. For example, recrystallization from DMF yields creamy-white crystals with defined melting points (e.g., 297–299°C for carboxamide derivatives) .
Advanced Research Questions
Q. How do reaction variables (temperature, catalyst) impact yield and purity?
Ultrasonic irradiation reduces reaction times (12–18 minutes) and improves yields (up to 96%) compared to conventional heating. However, higher temperatures (>65°C) may promote side reactions, such as ester hydrolysis . Acid catalysts like KHSO₄ are critical for cyclization but require careful neutralization to avoid byproducts .
Q. How to resolve contradictions in spectral data for substituted derivatives?
Discrepancies in NMR chemical shifts (e.g., methyl group δ ~2.5–3.2 ppm) often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro) deshield adjacent protons, shifting peaks downfield. Cross-validate using 2D NMR (COSY, HSQC) or computational tools (DFT) .
Q. What computational methods aid in predicting reactivity or spectroscopic properties?
Density Functional Theory (DFT) optimizes geometry and calculates NMR/IR spectra. For instance, comparing calculated vs. experimental ¹³C NMR shifts (e.g., δ 104.1 vs. 104.0 ppm for C-2) validates structural assignments .
Q. How does the methyl group at position 7 influence regioselectivity in further functionalization?
The 7-methyl group sterically hinders electrophilic substitution at adjacent positions, directing reactions to C-5 or the ester moiety. For example, nitration or halogenation favors C-5 due to lower steric demand .
Methodological Considerations
Q. What precautions are necessary for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
